molecular formula C22H22FN3O3 B11001465 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B11001465
M. Wt: 395.4 g/mol
InChI Key: PKUMGOOABDVMLF-UHFFFAOYSA-N
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Description

2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a complex organic compound that features a unique combination of isoquinoline and pyridazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where 3,4-dimethoxyphenethylamine reacts with an aldehyde under acidic conditions to form the 3,4-dihydroisoquinoline structure.

    Introduction of the Pyridazinone Ring: The pyridazinone ring can be introduced by reacting the isoquinoline intermediate with a suitable hydrazine derivative, followed by cyclization under basic conditions.

    Final Coupling: The final step involves coupling the isoquinoline and pyridazinone intermediates using a suitable linker, such as a halomethyl derivative, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying the behavior of isoquinoline and pyridazinone rings in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural alkaloids makes it a candidate for studying interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the pyridazinone ring may inhibit specific enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the pyridazinone ring.

    2-Fluorophenylpyridazinone: Contains the pyridazinone ring but lacks the isoquinoline moiety.

    Isoquinoline Alkaloids: Natural compounds with similar isoquinoline structures but different substituents.

Uniqueness

The uniqueness of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one lies in its combination of isoquinoline and pyridazinone rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(2-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C22H22FN3O3/c1-28-20-11-15-9-10-25(13-16(15)12-21(20)29-2)14-26-22(27)8-7-19(24-26)17-5-3-4-6-18(17)23/h3-8,11-12H,9-10,13-14H2,1-2H3

InChI Key

PKUMGOOABDVMLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F)OC

Origin of Product

United States

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